Product packaging for 1-Methyl-3-(oxiran-2-yl)-1h-indole(Cat. No.:)

1-Methyl-3-(oxiran-2-yl)-1h-indole

Cat. No.: B12638376
M. Wt: 173.21 g/mol
InChI Key: LIPZLUYCJSWINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Natural Products Research

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous and highly significant scaffold in the realm of biologically active compounds. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals has earned it the designation of a "privileged scaffold." This term reflects the ability of the indole framework to serve as a versatile template for interacting with a multitude of biological targets with high affinity and specificity.

The unique electronic properties of the indole ring, characterized by its electron-rich nature, allow it to participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, which are crucial for molecular recognition at biological receptor sites. This versatility is evident in the diverse pharmacological activities exhibited by indole-containing molecules, which include anticancer, antiviral, antimicrobial, anti-inflammatory, and potent central nervous system effects. Prominent examples of indole-based drugs include the anti-migraine triptans (e.g., Sumatriptan), the anti-inflammatory drug Indomethacin, and the vinca (B1221190) alkaloid anticancer agents (e.g., Vinblastine and Vincristine).

The indole nucleus is also a fundamental component of the amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of secondary metabolites in plants, fungi, and bacteria. This natural prevalence has inspired medicinal chemists to utilize the indole scaffold as a starting point for the design and synthesis of novel therapeutic agents. The ability to readily functionalize the indole ring at various positions, particularly at the C2, C3, and N1 positions, provides a rich platform for generating molecular diversity and fine-tuning biological activity.

Overview of Oxirane (Epoxide) Functionality as a Versatile Synthetic Intermediate

The oxirane, or epoxide, is a three-membered cyclic ether that stands out in organic chemistry due to its unique combination of stability and reactivity. The high ring strain of approximately 25 kcal/mol makes epoxides susceptible to ring-opening reactions with a wide variety of nucleophiles, rendering them exceptionally versatile synthetic intermediates. masterorganicchemistry.com This reactivity, coupled with the stereochemical control often achievable in their synthesis and subsequent reactions, makes epoxides invaluable building blocks in the construction of complex molecules.

Epoxides can be readily synthesized, most commonly through the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or via the intramolecular cyclization of halohydrins. masterorganicchemistry.com Their synthetic utility stems from the fact that the ring-opening process can be initiated under both acidic and basic conditions, often with predictable regioselectivity and stereoselectivity.

Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring in a classic SN2-type mechanism, leading to inversion of stereochemistry at the site of attack. Conversely, under acidic conditions, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. In this case, the nucleophile typically attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state. This predictable and controllable reactivity allows for the introduction of two adjacent functional groups with defined stereochemistry, a transformation that is fundamental to the synthesis of a wide array of important molecules, including amino alcohols, diols, and various natural products.

Rationale for Investigating 1-Methyl-3-(oxiran-2-yl)-1H-indole within the Context of N-Substituted Indole-Epoxide Conjugates

The investigation of This compound is predicated on the synergistic potential of combining the privileged indole scaffold with the reactive epoxide functionality. The specific placement of the epoxide at the C3 position and the methylation of the indole nitrogen are key structural features that warrant a detailed examination.

The C3 position of the indole nucleus is the most nucleophilic and is a common site for electrophilic substitution and functionalization. Attaching a reactive electrophilic group like an epoxide at this position creates a bifunctional molecule with intriguing synthetic possibilities. The indole C3 position is a well-established site for the Friedel-Crafts alkylation of indoles with epoxides, typically catalyzed by Lewis acids. tandfonline.com This reaction leads to the formation of a new carbon-carbon bond and the introduction of a hydroxyl group, providing a rapid increase in molecular complexity.

The methylation at the N1 position of the indole ring is a critical modification that distinguishes this compound from its N-unsubstituted counterpart. This N-methylation serves several important purposes:

Blocking an Alternative Reaction Pathway: In N-unsubstituted indoles, the N-H proton is acidic and can be removed under basic conditions. The resulting indolide anion can act as a nucleophile, potentially leading to undesired side reactions or polymerization. N-methylation prevents this, directing the reactivity towards the desired pathways.

Modulating Electronic Properties: The methyl group is weakly electron-donating, which can subtly influence the nucleophilicity of the indole ring and the reactivity of the molecule as a whole.

Enhancing Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can have significant implications for its solubility and biological properties, such as membrane permeability.

N-substituted indole-epoxide conjugates, such as This compound , are therefore of significant interest as they can serve as versatile precursors for the synthesis of more complex, biologically active molecules. The epoxide ring can be opened by a variety of nucleophiles, including amines, thiols, and alcohols, to generate a library of 3-substituted indole derivatives with a β-functionalized side chain. This strategy allows for the systematic exploration of the chemical space around the indole scaffold, which is a powerful approach in drug discovery and development. For instance, the reaction of such indole-epoxides with amines would lead to the formation of 1,2-amino alcohols, a structural motif present in many pharmacologically active compounds.

While specific research on This compound is not extensively documented in publicly available literature, its structure suggests it would be a valuable intermediate. The synthesis of a closely related compound, 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, has been reported, demonstrating the feasibility of constructing such N-substituted indole-epoxide systems. researchgate.netresearchgate.net The study of This compound and its reactivity would provide valuable insights into the chemistry of N-substituted indole-epoxide conjugates and facilitate the development of novel synthetic methodologies and the discovery of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B12638376 1-Methyl-3-(oxiran-2-yl)-1h-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-methyl-3-(oxiran-2-yl)indole

InChI

InChI=1S/C11H11NO/c1-12-6-9(11-7-13-11)8-4-2-3-5-10(8)12/h2-6,11H,7H2,1H3

InChI Key

LIPZLUYCJSWINC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CO3

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 3 Oxiran 2 Yl 1h Indole and Analogous Indole Epoxide Structures

Strategies for Introducing the Oxirane Moiety onto the Indole (B1671886) Core

The introduction of an oxirane (epoxide) ring onto an indole framework can be accomplished through various synthetic pathways. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Direct Epoxidation of Unsaturated 3-Alkenyl-1H-Indole Derivatives

A common strategy involves the direct epoxidation of a carbon-carbon double bond located on a side chain at the C3 position of the indole ring. This approach is advantageous as it leverages the well-established chemistry of alkene epoxidation.

Regioselectivity in the epoxidation of di- or poly-unsaturated indole derivatives is crucial. The direct introduction of alkenyl groups to the indole core can be achieved through various methods, including transition-metal-catalyzed C-H activation or hydroindolation of alkynes. nih.gov The inherent reactivity of the indole C3 position often dictates the regiochemical outcome of these alkenylation reactions. nih.gov Once the 3-alkenyl-1H-indole is formed, subsequent epoxidation of the double bond can be performed. The selectivity of this epoxidation step would depend on the specific reagents and conditions used, as well as the electronic and steric properties of the substrate.

When the 3-alkenyl-1H-indole substrate contains a pre-existing chiral center, the epoxidation can proceed diastereoselectively. This is often observed in the epoxidation of allylic alcohols, where the resident hydroxyl group can direct the epoxidizing agent to one face of the double bond. youtube.com For instance, the epoxidation of a racemic allylic alcohol can lead to the formation of two diastereomers, and the ratio of these products reflects the degree of diastereoselectivity. youtube.com The development of cascade reactions, such as those involving tryptamine-derived isocyanides and ynones, can also produce polycyclic spiroindolines with high diastereoselectivity. rsc.org Furthermore, catalytic enantioselective indole oxidation has been shown to produce 3-hydroxy-indolenines with good to high levels of enantio- and diastereoselectivity. acs.org

Indole N-Alkylation with Epoxide-Containing Electrophiles

An alternative and direct route to indole-epoxide structures involves the N-alkylation of the indole ring with an electrophile that already bears an oxirane moiety. This method is particularly useful for the synthesis of N-substituted indoles.

The synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde has been reported through the treatment of indole-3-carbaldehyde with epichlorohydrin. researchgate.net This reaction demonstrates the feasibility of introducing an oxirane-containing substituent onto the indole nitrogen. The indole nitrogen, once deprotonated by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin, leading to the formation of the N-alkylated product with the epoxide ring intact. youtube.com This process is analogous to the Williamson ether synthesis, where an alcohol is first deprotonated to form a more nucleophilic alkoxide before reacting with an alkyl halide. youtube.com

The reaction of indoles with epoxides can also be catalyzed by Lewis acids, leading to the regioselective opening of the epoxide ring and the formation of 3-alkylindole derivatives. tandfonline.comtandfonline.com For example, using nano MgO as a catalyst under solvent-free conditions, various indoles react with aliphatic and aromatic epoxides to produce substitution products in good yields and with high regioselectivity. tandfonline.com The reaction with aliphatic oxiranes typically occurs at the less sterically hindered carbon of the epoxide ring. tandfonline.com

Table 1: Friedel-Crafts Alkylation of Indoles with Epoxides using nano MgO

Entry Indole Epoxide Time (h) Yield (%)
1 Indole 1,2-Epoxy-3-phenoxypropane 1.5 92
2 Indole Styrene oxide 2 90
3 2-Methylindole 1,2-Epoxy-3-phenoxypropane 2 90
4 2-Methylindole Styrene oxide 2.5 88

Data sourced from a study on the regioselective Friedel-Crafts alkylation of indoles. tandfonline.com

The efficiency and regioselectivity of the N-alkylation of indoles are highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly influence the outcome. For N-alkylation, a strong base is often required to deprotonate the indole nitrogen, making it a more potent nucleophile. youtube.com Sodium hydride is a commonly used base for this purpose. youtube.com

In the context of Friedel-Crafts alkylation of indoles with epoxides, various Lewis acid catalysts have been explored to improve yields and regioselectivity, including RuCl₃·nH₂O, sulfated zirconia, and InCl₃. tandfonline.com However, many of these methods have drawbacks such as requiring a large excess of reagents or harsh reaction conditions. tandfonline.com The use of nano MgO has been presented as a more advantageous catalyst, offering improved reaction times and yields under solvent-free conditions. tandfonline.comtandfonline.com The optimization of these conditions is crucial for achieving the desired N-substituted indole-epoxide with high purity and yield.

Indole Ring Formation through Epoxide-Involved Cyclization Reactions

The construction of the indole scaffold can be achieved through cyclization reactions where an epoxide plays a key role. These methods often involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered pyrrole (B145914) ring.

Lewis Acid-Catalyzed Approaches

Lewis acids are instrumental in catalyzing the cyclization of precursors to form indole derivatives. nih.govscispace.comnih.govorganic-chemistry.org They function by activating a functional group, such as an imine or an epoxide, towards nucleophilic attack. nih.govscispace.comnih.govorganic-chemistry.org A variety of Lewis acids, including those based on ruthenium, tin, samarium, magnesium, lithium, lead, and silicon, have been explored for their efficacy in promoting these cyclizations. nih.govscispace.comnih.govorganic-chemistry.orgmdpi.comnih.govnih.govwikipedia.orgresearchgate.netnih.govacs.orgkoreascience.kr

For instance, ruthenium-catalyzed reactions have been shown to be effective in constructing the indole scaffold through various C-H activation and cyclization strategies. mdpi.comnih.govresearchgate.netacs.org One approach involves the reaction of anilines with epoxides, catalyzed by a ruthenium complex, to yield indoles directly. nih.gov This process is highly atom-efficient, producing only water and hydrogen as byproducts. nih.gov Another strategy utilizes a ruthenium photocatalyst to generate radicals that lead to the formation of fluorinated indoles. mdpi.comresearchgate.net

Samarium(II) iodide (SmI2) has been employed for the synthesis of the indole skeleton under mild conditions from N-allenyl-2-iodoaniline derivatives. nih.gov This method provides high yields of the corresponding indole derivatives. nih.gov

The table below summarizes various Lewis acids and their roles in indole synthesis.

Lewis Acid/CatalystPrecursorsKey Reaction TypeOutcome
Ruthenium ComplexesAnilines and epoxides; Anilines and alkynesC-H activation, CyclizationDirect indole synthesis, high atom economy mdpi.comnih.govresearchgate.net
Tin(II) Iodide/Samarium(III) ChlorideNot explicitly detailed for epoxide cyclizationNot specifiedNot specified
Magnesium, Lithium, Lead, Silicon-based reagentsNot explicitly detailed for epoxide cyclizationNot specifiedNot specified
Samarium(II) Iodide (SmI2)N-allenyl-2-iodoaniline derivativesReductive cyclizationHigh yields of indoles under mild conditions nih.gov

Intramolecular Cyclization of 2-Alkenylanilines via Epoxide Intermediates

A notable route to indole derivatives involves the intramolecular cyclization of 2-alkenylanilines. mdpi.comosti.gov This process can proceed through an epoxide intermediate. The synthesis begins with the epoxidation of the alkene moiety of a 2-alkenylaniline, often using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting epoxide is often a metastable intermediate that can undergo a subsequent acid-catalyzed cyclization and dehydration to furnish the C1-substituted indole derivative. mdpi.com

The proposed mechanism for this cascade involves the initial formation of the epoxide, followed by an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the epoxide ring, leading to the formation of an indolin-3-ol structure. mdpi.com This intermediate then undergoes an acid-catalyzed elimination of water to yield the final aromatized indole product. mdpi.com This method provides a metal-free alternative for C-H amination to construct the indole ring. mdpi.com

Catalytic Strategies for Indole and Epoxide Coupling

The direct coupling of an indole nucleus with an epoxide is a straightforward approach to synthesize indole-epoxide conjugates. This typically involves the nucleophilic attack of the indole nitrogen or the C3 position on the epoxide ring, leading to its opening.

Application of Lithium Perchlorate (B79767) (LiClO4) in Epoxide Ring Opening by N-Methylindole

Lithium perchlorate (LiClO4) has been demonstrated to be an effective promoter for the regioselective ring opening of epoxides by poor nucleophiles, including N-methylindole. wikipedia.orgresearchgate.netorganic-chemistry.orgcore.ac.uk This method is advantageous due to its mild reaction conditions, high yields, and operation at ambient temperature. organic-chemistry.org The reaction is typically carried out in a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE). organic-chemistry.org

The proposed role of LiClO4 is to act as a Lewis acid, activating the epoxide towards nucleophilic attack. wikipedia.orgcore.ac.uk This activation facilitates the reaction with otherwise unreactive nucleophiles like indole. The high solubility of LiClO4 in organic solvents makes it particularly useful in this context. wikipedia.org This approach provides a valuable tool for the synthesis of tryptophol (B1683683) derivatives and other related structures. organic-chemistry.org

Utilization of Nanomaterials as Catalysts

In recent years, nanomaterials have emerged as highly efficient and reusable catalysts in organic synthesis. researchgate.netacs.orgacs.orgmdpi.comresearchgate.netresearchgate.net For the coupling of indoles and epoxides, magnetic nanoparticles (MNPs), such as nano Fe3O4, have been successfully employed. researchgate.net

These magnetic nanoparticles act as heterogeneous catalysts, facilitating the reaction between epoxides and indoles to produce alkylated indoles. researchgate.net A key advantage of using MNPs is the ease of catalyst recovery using an external magnet, which simplifies the purification process and allows for catalyst recycling. researchgate.netacs.org The reaction mechanism is believed to involve the interaction of the MNP with the oxygen of the epoxide ring, activating it for nucleophilic attack by the indole. researchgate.net When chiral epoxides are used, a complete inversion of stereochemistry is often observed in the resulting alkylated indoles. researchgate.net

The table below highlights the use of nanomaterials in indole-epoxide coupling.

Nanomaterial CatalystReactantsKey FeaturesOutcome
Nano Fe3O4 (Magnetic Nanoparticles)Indoles and epoxidesHeterogeneous, magnetically recoverable, promotes stereo- and regioselective reactionsAlkylated indoles with inversion of stereochemistry for chiral epoxides researchgate.net
Palladium Nanoparticles on MIL-1012-Iodoaniline and phenylacetyleneConfined in MOF cages, active and stable in waterOne-pot indole synthesis acs.orgresearchgate.net

Green Chemistry Considerations in the Synthesis of Indole-Epoxide Conjugates

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including indole-epoxide conjugates. researchgate.netmdpi.comrsc.org Key considerations include the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions.

The use of water as a solvent is a significant step towards greener synthesis. acs.orgresearchgate.net For instance, palladium nanoparticles supported on a metal-organic framework (MIL-101) have been shown to be effective catalysts for one-pot indole synthesis in water. acs.orgresearchgate.net

The application of magnetic nanoparticles as catalysts also aligns with green chemistry principles due to their recyclability and the reduction of waste from catalyst separation processes. researchgate.net Furthermore, reactions that are 100% atom-economical, such as the coupling of carbon dioxide with epoxides to form cyclic carbonates, represent a highly desirable green synthetic route, although not directly for indole-epoxide synthesis, they highlight a direction for future research in developing more sustainable methods. rsc.org The development of catalytic systems that operate under mild conditions and avoid the use of hazardous reagents is a continuous goal in this field.

Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Oxiran 2 Yl 1h Indole

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The oxirane (epoxide) ring of 1-methyl-3-(oxiran-2-yl)-1H-indole is a key functional group that governs its reactivity. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of functionalized indole (B1671886) derivatives. The reactions are influenced by the nature of the nucleophile and the reaction conditions.

The interaction of this compound and its analogs with nitrogen-based nucleophiles is a well-explored area, primarily leading to the formation of β-amino alcohols.

The reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines results in the opening of the oxirane ring to form β-amino alcohols. researchgate.net This aminolysis occurs at the oxirane moiety rather than condensation with the aldehyde group. researchgate.net Quantum-chemical calculations have shown that the resulting β-amino alcohols are more stable than the alternative Schiff bases that could be formed from the aldehyde group. researchgate.net

For example, the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with various primary amines in propan-2-ol yields the corresponding 1-[3-(arylamino)-2-hydroxypropyl]-1H-indole-3-carboxaldehydes. researchgate.net Similarly, cyclic amines such as N-methylpiperazine and morpholine (B109124) can react with related indole-oxazolone structures, leading to the opening of the oxazolone (B7731731) ring and the formation of amides. researchgate.net

Table 1: Examples of β-Amino Alcohols from the Reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Primary Amines researchgate.net

Amine (R-NH₂)Product (β-Amino Alcohol)Yield (%)Melting Point (°C)
4-Methoxyaniline1-[3-(4-Methoxyphenylamino)-2-hydroxypropyl]-1H-indole-3-carboxaldehyde50159-161
4-Methylaniline1-[3-(4-Methylphenylamino)-2-hydroxypropyl]-1H-indole-3-carboxaldehyde--
2-Methoxyaniline1-[3-(2-Methoxyphenylamino)-2-hydroxypropyl]-1H-indole-3-carboxaldehyde--
2-Methylaniline1-[3-(2-Methylphenylamino)-2-hydroxypropyl]-1H-indole-3-carboxaldehyde--
4-Bromoaniline1-[3-(4-Bromophenylamino)-2-hydroxypropyl]-1H-indole-3-carboxaldehyde--
2-Ethoxyaniline1-[3-(2-Ethoxyphenylamino)-2-hydroxypropyl]-1H-indole-3-carboxaldehyde--

Data extracted from a study on the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with amines. researchgate.net

In the ring-opening of unsymmetrical epoxides like this compound, the incoming nucleophile can attack either of the two carbon atoms of the epoxide ring. The regioselectivity of this attack is influenced by both steric and electronic factors.

While specific studies on the regioselectivity of amine attack on this compound itself are not detailed in the provided search results, related reactions provide insights. For instance, the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with amines proceeds to afford 1,2-amino alcohols, indicating that the nucleophilic attack occurs at the terminal carbon of the oxirane ring. researchgate.net This is a common regiochemical outcome for the ring-opening of epoxides under neutral or basic conditions, where the attack is directed to the less sterically hindered carbon atom.

This compound and its derivatives also react with carbon-based nucleophiles, particularly active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are effective nucleophiles for the ring-opening of epoxides. The reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with compounds like malononitrile (B47326) and 1,3-dimethylbarbituric acid has been investigated. researchgate.net Interestingly, under certain conditions, these reactions can proceed as crotonic condensations with retention of the oxirane ring, rather than its opening. researchgate.net

However, in other contexts, active methylene compounds are known to participate in the Michael addition to α,β-unsaturated systems derived from indoles. For example, the synthesis of 2-((1H-indol-3-yl)(aryl)methyl)malononitriles occurs via the Michael addition of indole to various arylmethylenemalononitriles. nih.gov This highlights the versatile reactivity of indole derivatives with active methylene compounds.

A study on the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with indan-1,3-dione, another active methylene compound, followed by treatment with amines, resulted in the formation of 1,2-amino alcohols containing an indole fragment. researchgate.net

Crotonic condensation is a specific type of aldol (B89426) condensation that involves an α,β-unsaturated aldehyde or ketone. In the context of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, the aldehyde group can participate in condensation reactions. researchgate.net

Specifically, the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with 1,3-dimethylbarbituric acid or malononitrile can lead to crotonic condensation products while the oxirane ring remains intact. researchgate.net This suggests that under the chosen reaction conditions, the reactivity of the aldehyde group towards the active methylene compound is favored over the nucleophilic attack on the epoxide.

Reactivity with Carbon-Based Nucleophiles

Electrophilic Activation of the Oxirane Ring and Subsequent Transformations

The reactivity of the oxirane ring can be significantly enhanced by using electrophilic catalysts, particularly Lewis acids. This activation not only accelerates ring-opening but can also facilitate more complex transformations like rearrangements.

Lewis acids are highly effective catalysts for epoxide transformations. They function by coordinating to the lone pair of electrons on the epoxide oxygen, which polarizes the C-O bonds and makes the ring a much stronger electrophile. This enhanced electrophilicity allows even weak nucleophiles to open the ring.

Boron Trifluoride Etherate (BF₃·OEt₂): This is a powerful and commonly used Lewis acid. In the context of this compound, BF₃·OEt₂ would strongly activate the epoxide, facilitating its opening by a wide range of nucleophiles. Its use in promoting reactions on the indole nucleus, such as acylation, is well-documented, highlighting its compatibility with the indole system nih.gov. BF₃·OEt₂ is also known to catalyze various cyclization reactions rsc.org.

Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃): As a lanthanide triflate, Yb(OTf)₃ is a water-tolerant Lewis acid that is effective in catalyzing numerous organic reactions, including Friedel-Crafts alkylations and electrophilic substitutions on indoles researchgate.netnih.govsigmaaldrich.com. Its catalytic activity would promote the ring-opening of the epoxide under mild conditions researchgate.net.

The table below outlines the role of these Lewis acids in promoting transformations relevant to the subject compound.

Lewis AcidFormulaTypical Application in Indole/Epoxide Chemistry
Boron Trifluoride EtherateBF₃·OEt₂Epoxide activation, Friedel-Crafts acylation of indoles nih.gov
Ytterbium(III) TrifluoromethanesulfonateYb(OTf)₃Catalyzes electrophilic substitution, Friedel-Crafts reactions researchgate.netnih.gov

Upon activation with a strong Lewis acid, the developing positive charge at the benzylic-like carbon can trigger molecular rearrangements. Instead of being trapped by an external nucleophile, a group from the adjacent carbon can migrate, leading to the formation of a carbonyl compound.

Specifically, activation of this compound with a Lewis acid like BF₃·OEt₂ could lead to a 1,2-hydride shift from the terminal carbon to the benzylic-like carbon. This process would result in the formation of an aldehyde, specifically 2-(1-methyl-1H-indol-3-yl)acetaldehyde. This type of epoxide-to-carbonyl rearrangement is a known transformation pathway for epoxides, particularly those that can form a stabilized carbocation or a species with significant carbocationic character upon Lewis acid coordination. Such rearrangements are analogous to the Hofmann-Martius rearrangement observed in other indole systems under Lewis acid catalysis nih.gov.

Reactions Involving the 1H-Indole Core

The indole nucleus is inherently electron-rich and functions as a nucleophile, readily undergoing electrophilic substitution reactions. bhu.ac.in The preferred site of attack is the C3 position due to its ability to form the most stable cationic intermediate (the indoleninium ion) without disrupting the aromaticity of the benzene (B151609) ring.

However, in this compound, the C3 position is already substituted. This directs subsequent electrophilic attacks to other positions on the indole ring. While the N-methyl group slightly deactivates the benzene ring towards electrophilic substitution compared to an N-H indole, reactions are still possible. If the C3 position is blocked, electrophilic substitution can occur at the C2 position, or less commonly, at positions on the benzene ring (C4, C5, C6, or C7) under more forcing conditions bhu.ac.in.

Furthermore, the nitrogen atom of the indole can also act as a nucleophile, leading to N-alkylation or N-acylation, although this is less common for N-substituted indoles like the title compound. Cross-coupling reactions, such as Suzuki or Sonogashira, could also be performed on the indole core if it were appropriately functionalized with a halide nih.gov.

Site-Selective Functionalization of the Indole Heterocycle (e.g., at C-2, C-3, C-4, C-5, C-6, C-7)

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted in this compound, functionalization must target other positions on the heterocycle. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the selective functionalization of traditionally less reactive positions.

Functionalization at the C-2 Position

The C-2 position is the most acidic carbon proton on the N-methylindole core, making it a prime target for deprotonation followed by reaction with an electrophile.

Directed Metalation: The N-methyl group can facilitate directed ortho-metalation. Treatment with a strong base like n-butyllithium (n-BuLi) would likely lead to selective deprotonation at C-2, generating a 2-lithioindole species. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

Catalytic C-H Activation: Iridium (Ir) and Rhodium (Rh) catalysts have been shown to be effective for the C-2 functionalization of N-substituted indoles. nih.govnih.gov For instance, Ir(III) catalysis can achieve selective C-2 amidation, with the selectivity being tunable by adjusting ligands and additives. nih.gov While the oxiranyl group at C-3 may exert some steric hindrance, C-2 alkenylation and amidation remain plausible transformation pathways. nih.gov

Functionalization at the C-3 Position

The C-3 position is already occupied by the oxiranyl group. Therefore, further functionalization at this site involves reactions of the epoxide ring itself, rather than C-H activation of the indole core. The primary reaction is the acid- or base-catalyzed ring-opening of the epoxide with various nucleophiles. For example, reaction with amines would yield amino alcohols, a transformation well-documented for similar structures like 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde. researchgate.netresearchgate.net

Functionalization at the C-4, C-5, C-6, and C-7 Positions (Benzenoid Ring)

Functionalizing the benzenoid portion of the indole ring is more challenging due to its lower reactivity compared to the pyrrole (B145914) moiety. nih.gov These transformations typically require transition-metal catalysis, often guided by a directing group.

Palladium-Catalyzed C-H Arylation: Palladium catalysts can be used for the direct arylation of the indole core. nih.gov In related systems, directing groups at the C-3 position have been shown to direct functionalization to the C-4 position. While the oxiranyl group is not a classical directing group, its oxygen atom could potentially coordinate to a metal center, influencing regioselectivity. For example, studies on 3-formylindoles show that a Pd(II) catalyst system can achieve C-4 arylation. nih.gov

Ruthenium-Catalyzed Alkenylation: Ruthenium catalysts have been successfully employed for the C-3 alkenylation of indoles bearing a directing group at the C-4 position. nih.gov This highlights the principle of using directing groups to achieve site-selectivity, a strategy that could potentially be adapted for the C-4 to C-7 functionalization of the target molecule, should a suitable directing group be introduced.

The table below summarizes general approaches for the site-selective functionalization of the indole core, which are applicable in principle to this compound.

Target Site Reaction Type Typical Reagents/Catalyst Key Principle Citation
C-2 C-H AmidationIr(III) Catalyst, Carboxylate AdditivesCatalyst and additive tuning to control selectivity between C-2 and C-7. nih.gov
C-2 C-H ArylationPd(II) Catalyst (after decarboxylation of C-3 acid)Transformation of a C-3 substituent to direct C-2 functionalization. nih.gov
C-3 C-H AlkenylationRu(II) Catalyst, Cu(OAc)₂C-H metalation favored at the most electron-rich position. nih.gov
C-4 C-H ArylationPd(II) Catalyst, P(o-tol)₃, DBUDirecting group at C-3 (e.g., formyl) guides catalyst to C-4. nih.gov
C-7 C-H AmidationIr(III) Catalyst, Bulky N-directing groupsSteric bulk on the nitrogen directing group favors functionalization at the less hindered C-7 position. nih.gov

Transformations Involving the N1-Methyl Substituent

The N1-methyl group can be a target for chemical transformation, most notably through N-demethylation, which converts the tertiary amine of the indole nitrogen back to a secondary amine (NH-indole). This is a crucial transformation in synthetic chemistry, as the N-H indole can then be used for further N-functionalization. google.comgoogle.com

N-Demethylation Pathways

Several methods exist for the N-demethylation of N-methyl heterocycles, which can be broadly categorized into oxidative and non-oxidative routes.

Oxidative Demethylation: A common and effective method involves a two-step sequence. First, the N-methyl group is oxidized to an N-methyl, N-oxide using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then treated with a reducing agent, such as iron(II) sulfate (B86663) (FeSO₄), or a transition metal in a zero oxidation state (e.g., iron powder), to cleave the methyl group and furnish the N-demethylated indole. google.comgoogle.com This method is widely applicable to various N-methyl alkaloids and heterocycles. google.com

Reaction with Chloroformates: The Von Braun reaction and its modifications use reagents like cyanogen (B1215507) bromide or chloroformates (e.g., ethyl chloroformate, trichloroethyl chloroformate) to react with the tertiary amine. This forms a carbamate (B1207046) intermediate, which can then be hydrolyzed under acidic or basic conditions to yield the secondary amine.

Thermal Demethylation: Historically, heating N-methylated heterocyclic salts with nucleophilic reagents like pyridine (B92270) hydrochloride at high temperatures (180-220 °C) has been used for demethylation. wikipedia.org A simpler variation involves heating N-methyl quaternary salts in dimethylformamide (DMF). rsc.org

The table below outlines established methods for N-demethylation applicable to N-methylated heterocycles.

Method Key Reagents Mechanism/Intermediate Citation
Oxidative Demethylation 1. Oxidizing Agent (e.g., H₂O₂, m-CPBA) 2. Reducing Agent (e.g., FeSO₄, Fe(0))Formation of an N-methyl, N-oxide intermediate, followed by reductive cleavage. google.comgoogle.com
Von Braun Reaction (Modified) Chloroformates (e.g., Ethyl Chloroformate)Formation of a carbamate intermediate, followed by hydrolysis. google.com
Thermal Cleavage Pyridine HydrochlorideNucleophilic attack by chloride on the methyl group at high temperature. wikipedia.org
Solvent-Assisted Cleavage Dimethylformamide (DMF) (for quaternary salts)Demethylation of N-methyl quaternary iodides by heating in DMF. rsc.org

Derivatization Strategies and Synthetic Utility As a Precursor

Synthesis of Functionalized Indole-Containing Alcohols and Amino Alcohols

The primary reactivity of the oxirane moiety in 1-Methyl-3-(oxiran-2-yl)-1h-indole involves nucleophilic ring-opening reactions. This process is a cornerstone for introducing diverse functional groups, leading to the synthesis of valuable indole-containing alcohols and amino alcohols. These products are significant intermediates in medicinal chemistry.

The reaction of similar indole (B1671886) derivatives bearing an oxirane ring with various primary amines leads to the formation of β-amino alcohols. For instance, the interaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines occurs selectively at the epoxide moiety, yielding the corresponding amino alcohol derivatives. Quantum-chemical calculations have shown that these β-amino alcohol products are thermodynamically more stable than alternative Schiff bases that could potentially form at the aldehyde group. This inherent reactivity highlights the epoxide as the primary site for nucleophilic attack.

The general reaction can be summarized as the attack of a nucleophile (such as an amine, R₂NH) on one of the carbon atoms of the epoxide ring. This attack proceeds via an Sₙ2 mechanism, leading to the opening of the ring and the formation of a β-substituted alcohol. In the case of amines as nucleophiles, the products are β-amino alcohols, which are important structural motifs in many biologically active compounds. The regioselectivity of the ring-opening can be influenced by the reaction conditions, such as the use of Lewis acid catalysts, which can activate the epoxide ring towards nucleophilic attack. For example, Al(OTf)₃ has been shown to be an effective catalyst for the ring-opening of epoxides with amine nucleophiles to form β-amino alcohols bearing a piperazine motif prepchem.com.

The table below illustrates the outcome of the ring-opening reaction with a generic amine nucleophile.

ReactantNucleophileProductFunctional Group
This compoundR₂NH (Amine)1-(1-Methyl-1H-indol-3-yl)-3-(dialkylamino)propan-2-olβ-Amino Alcohol
This compoundROH (Alcohol) / H₂O1-alkoxy-3-(1-methyl-1H-indol-3-yl)propan-2-ol / 3-(1-Methyl-1H-indol-3-yl)propane-1,2-diolβ-Alkoxy Alcohol / Diol

Preparation of Tryptophol (B1683683) Derivatives

Tryptophol, or indole-3-ethanol, and its derivatives are significant compounds in biochemistry and pharmacology. The standard synthetic routes to tryptophol typically involve the reduction of indole-3-acetic acid or its esters using reducing agents like lithium aluminum hydride, or the reduction of indole-3-glyoxylyl chloride researchgate.netchemicalbook.comresearchbib.comrsc.org.

A thorough review of synthetic methodologies reveals that this compound is not a conventional precursor for the synthesis of tryptophol or its direct derivatives researchgate.net. The ring-opening of the oxirane ring in this compound leads to propanol derivatives, specifically substituted at positions 1, 2, and 3 of the propyl chain attached to the indole nitrogen. The tryptophol skeleton, however, is characterized by a 2-hydroxyethyl group at the C3 position of the indole ring. The structural and functional group arrangement resulting from the derivatization of this compound does not align with the established pathways for tryptophol synthesis. No documented rearrangements or transformations of the resulting amino alcohols or diols into the tryptophol framework have been reported in the scientific literature.

Construction of Complex Heterocyclic Systems via Further Cyclizations and Transformations

The synthetic potential of this compound extends beyond simple ring-opening reactions. The functionalized intermediates obtained from these initial steps can undergo further cyclizations and transformations to construct complex, polycyclic heterocyclic systems. The presence of multiple reactive sites—the indole ring, the newly formed hydroxyl group, and the introduced nucleophilic group—allows for a variety of intramolecular reactions.

Research on the related compound, 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, demonstrates this principle effectively. Reaction of this aldehyde with aroylglycines in the presence of acetic anhydride results in the simultaneous formation of an oxazolone (B7731731) ring and bisacylation of the oxirane fragment. This showcases a pathway where both the aldehyde and the epoxide participate in building a more complex structure. Using different conditions, such as ethyl chloroformate with triethylamine, allows for selective heterocyclization while preserving the oxirane ring for subsequent manipulations.

Precursor IntermediateReaction TypeResulting Heterocyclic System
Indole with oxirane and aldehyde groupsReaction with aroylglycinesFused Oxazolone Ring
β-Amino alcohol from ring-openingIntramolecular CyclizationFused Piperazine or Morpholine (B109124) Derivatives
Indole-epoxideTandem ReactionsPolycyclic Indole Systems

Application in Chiral Synthesis of Biologically Active Compounds

The epoxide carbon atoms in this compound are chiral centers. This intrinsic chirality makes the compound a valuable building block for the enantioselective synthesis of biologically active molecules. The key to its application in this field lies in the ability to control the stereochemistry of the ring-opening reaction.

By using a single enantiomer of the starting epoxide, or by employing chiral catalysts to perform an enantioselective ring-opening of a racemic mixture, it is possible to generate products with high enantiomeric purity. These chiral β-amino alcohols are crucial intermediates for the synthesis of various pharmaceuticals and natural products where specific stereoisomers exhibit the desired biological activity.

The strategy of enantioselective ring-opening of epoxides is a well-established method in asymmetric synthesis. For example, chiral Schiff base ligands have been used to catalyze the asymmetric ring-opening of meso-epoxides with organolithium reagents, yielding chiral alcohols with good enantioselectivity. Similarly, magnesium-catalyzed asymmetric ring-opening of aziridines (nitrogen analogs of epoxides) with indoles has been achieved using commercially available chiral ligands, producing enantioenriched products that can be converted into C3-halogenated-pyrroloindolines. These methodologies can be conceptually applied to this compound.

The enantiomerically pure amino alcohols derived from this precursor can then be incorporated into larger molecules, transferring their chirality to the final product. This approach is fundamental in modern drug development, where the synthesis of single-enantiomer drugs is often required to maximize efficacy and minimize side effects.

Chiral StrategyKey ComponentOutcomePotential Application
Use of Enantiopure EpoxideSingle enantiomer of this compoundEnantiopure β-amino alcoholSynthesis of chiral drugs
Catalytic Asymmetric Ring-OpeningRacemic epoxide + Chiral catalyst/ligandEnantioenriched β-amino alcoholAccess to both enantiomers of bioactive targets

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 1-Methyl-3-(oxiran-2-yl)-1H-indole and its derivatives. These calculations offer a detailed understanding of the molecule's behavior at the atomic level.

Computational studies have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For instance, in related indole (B1671886) derivatives, the planarity of the indole ring system and the orientation of substituents are key parameters determined through these calculations. The dihedral angle between the indole ring and other parts of the molecule can significantly influence its properties. nih.gov

In a study on a related compound, 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde, quantum-chemical calculations were performed to assess the stability of different potential products. researchgate.net These calculations demonstrated that the formation of β-aminoalcohols is more favorable than the alternative Schiff bases. researchgate.net This highlights the power of computational methods in predicting reaction outcomes based on the optimized geometries and relative stabilities of the involved molecules.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. libretexts.org

For molecules containing an indole ring, the distribution of HOMO and LUMO orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. researchgate.net In the case of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde, calculations of Fukui indices, which are related to the FMOs, have been used to predict the reactivity of different sites within the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. This allows for the prediction of how a molecule will interact with other charged or polar species. For indole derivatives, MEP analysis can identify the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

ParameterValue
HOMO Energy Typically in the range of -5 to -7 eV for similar indole compounds
LUMO Energy Typically in the range of -1 to -3 eV for similar indole compounds
HOMO-LUMO Gap Approximately 4-6 eV for related structures

Note: The values presented are typical for indole-containing compounds and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule. wisc.eduwisc.edu It provides a detailed picture of bonding interactions, lone pairs, and the stabilizing effects of hyperconjugation. wisc.edu Hyperconjugation involves the interaction of filled orbitals with adjacent empty or partially filled orbitals, leading to increased molecular stability.

Table 2: NBO Analysis - Key Interactions

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
π(C-C) in indoleπ(C-C) in indoleHigh
Lone Pair (N)π(C-C) in indoleSignificant
σ(C-H) of methylπ*(indole)Moderate

Note: This table illustrates the types of interactions that would be investigated. The specific stabilization energies would be determined from NBO calculations.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. nih.gov By calculating the vibrational modes and their corresponding intensities, researchers can assign the experimental bands to specific molecular motions, such as stretching, bending, and torsional vibrations. beilstein-journals.org

For this compound, theoretical vibrational spectra can be generated using DFT. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Discrepancies between the calculated and experimental spectra can often be resolved by scaling the calculated frequencies to account for systematic errors in the computational method.

Table 3: Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (indole)~3400-3500
C-H Stretch (aromatic)~3000-3100
C-H Stretch (aliphatic)~2850-3000
C=C Stretch (indole)~1550-1650
C-O-C Stretch (oxirane)~1250

Note: These are approximate ranges based on characteristic functional group frequencies. Precise values are obtained from DFT calculations.

Theoretical calculations can also predict the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). rsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be determined. nih.gov

These predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules where spectral overlap can make interpretation difficult. Comparing the calculated and experimental chemical shifts can provide strong evidence for the proposed molecular structure. chemicalbook.comchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole Protons6.5 - 8.0100 - 140
Oxirane Protons2.5 - 4.045 - 60
Methyl Protons~3.7~30

Note: These are approximate chemical shift ranges. Accurate predictions require specific calculations for the molecule of interest.

Biological Activity and Chemical Biology Applications Non Clinical Focus

Exploration of Molecular Targets and Biological Pathways

There is currently no available scientific literature detailing the molecular targets or the modulation of biological pathways by 1-Methyl-3-(oxiran-2-yl)-1h-indole.

Interaction with Enzymes and Receptors

Comprehensive searches of chemical and biological databases have yielded no specific data on the interaction of this compound with key enzymes and receptors that are common targets for indole (B1671886) derivatives. This includes a lack of information on its potential to bind to or modulate the activity of:

Kinases: A large family of enzymes crucial for cell signaling, which are frequent targets for anticancer drugs.

Serotonin Receptors: A group of G protein-coupled receptors and ligand-gated ion channels involved in various physiological and psychological processes.

Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase implicated in a wide range of diseases, including neurodegenerative disorders and cancer.

Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell growth and proliferation.

Bcr-Abl: A fusion protein with tyrosine kinase activity, associated with chronic myeloid leukemia.

While numerous indole compounds have been investigated as inhibitors or modulators of these targets, no such studies have been reported for this compound.

Modulation of Cellular Signaling Cascades

In line with the absence of known molecular targets, there is no information regarding the ability of this compound to modulate any cellular signaling cascades. Research on other indole derivatives has shown their capacity to influence pathways such as the MAPK/JNK signaling pathway, but this has not been explored for the specified compound.

DNA/RNA Intercalation or Interaction Mechanisms

The potential for this compound to interact with nucleic acids, either through intercalation or other binding mechanisms, remains uninvestigated. While some complex indole alkaloids have been shown to bind to DNA, there is no evidence to suggest such activity for this particular molecule.

Mechanisms of Action in Biological Systems

The specific mechanisms through which this compound might exert biological effects are unknown.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Numerous indole derivatives have been shown to induce apoptosis in cancer cells. However, no studies have been published that examine whether this compound can trigger this process.

Free Radical Scavenging and Antioxidant Properties

The antioxidant potential of various indole-containing molecules has been a subject of interest, with some compounds demonstrating significant free radical scavenging capabilities. Nevertheless, the antioxidant properties of this compound have not been evaluated or reported in the scientific literature.

Inhibition of Protein Polymerization (e.g., Tubulin)

There is no available scientific evidence to suggest that this compound inhibits the polymerization of proteins such as tubulin. While the indole nucleus is a common feature in many compounds that do exhibit such activity, the specific functional groups and their arrangement on the indole scaffold are critical for this biological function.

A structurally related compound, 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, has been synthesized, but its effects on protein polymerization have not been reported. researchgate.net The presence of the oxirane ring in this and the subject compound suggests potential reactivity as an electrophile, but its specific biological targets and activities remain uninvestigated.

Role as Chemical Probes for Biological Target Identification

Currently, there are no published reports on the use of This compound as a chemical probe for the identification of biological targets. The development of a chemical probe requires a molecule to possess specific characteristics, including high affinity and selectivity for its target, along with a functional group suitable for labeling or pull-down experiments. The oxirane (epoxide) group present in this compound could potentially serve as a reactive handle to covalently bind to nucleophilic residues in proteins, a feature sometimes utilized in the design of activity-based probes. However, without any experimental data, its utility for this purpose is purely speculative.

Research into other indole-based compounds has led to the development of probes for various biological targets, but none of these studies involve the specific molecule .

Structure Activity Relationship Sar Studies

Systematic Modification of the Oxirane Moiety and its Impact on Reactivity and Biological Function

The oxirane (epoxide) ring is a key functional group in 1-methyl-3-(oxiran-2-yl)-1h-indole, serving as a reactive electrophilic site capable of undergoing nucleophilic attack. This reactivity is central to the biological activity of many epoxide-containing compounds.

The opening of the oxirane ring, often through reaction with biological nucleophiles like amines, can lead to the formation of amino alcohols. For instance, in related 1-(oxiran-2-ylmethyl)-1H-indoles, the reaction with amines to form amino alcohol hydrochlorides has been shown to produce compounds with significant neurotropic activity. This highlights the importance of the oxirane's ability to act as a precursor to a pharmacologically active species.

Investigation of Substituent Effects on the Indole (B1671886) Core (e.g., at C-2, C-3, C-4, C-5, C-6, C-7)

Substitutions at C-5 and C-6: Studies on various indole derivatives have demonstrated the importance of substitutions at the C-5 and C-6 positions. For example, in a series of 3-substituted indoles evaluated for anticancer activity, the presence of a bromo- or methoxy-substituent at the C-5 position was found to be critical for maximal activity. nih.gov Similarly, in the development of anti-MRSA agents based on 3-substituted-1H-imidazol-5-yl-1H-indoles, halogen substitutions at the C-5 and C-6 positions were explored to probe the effect of the indole ring's electronics on antimicrobial activity. mdpi.com

Substitutions at other positions: The position of substituents on the indole nucleus can dramatically alter activity. For 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 antagonists, substitutions at position 4 were found to be the least favorable for activity, whereas methoxy (B1213986) group substitutions at position 7 were the most favorable. researchgate.net In the context of Mcl-1 inhibitors, tricyclic indole analogs with a C-ring fused to the indole core showed a significant increase in binding affinity compared to analogs lacking this ring, indicating that modifications that extend from the core can be highly beneficial. mdpi.com

The electronic nature of the substituents is also a key factor. In some synthetic reactions, indoles containing electron-donating groups have shown lower reactivity, which can impact the synthesis of desired analogs. mdpi.com Conversely, the incorporation of electron-donating methoxy groups on the benzene (B151609) ring can enhance the susceptibility of the indole nucleus towards electrophilic attack at positions C-4, C-5, C-6, and C-7. chim.it

The following table summarizes the effects of various substituents on the indole core from different studies:

Table 1: Effect of Indole Core Substituents on Biological Activity

Compound SeriesSubstituent PositionSubstituentObserved Effect on ActivityReference
3-Substituted Indoles (Anticancer)C-5Bromo or MethoxyCritical for maximum activity nih.gov
3-Substituted 1H-Indole-2-Carboxylic Acids (Anti-asthmatic)C-4VariousLeast favorable position for activity researchgate.net
3-Substituted 1H-Indole-2-Carboxylic Acids (Anti-asthmatic)C-7MethoxyMost favorable position for activity researchgate.net
Tricyclic Indoles (Mcl-1 Inhibitors)Fused C-ringThiazepine7.5-fold increase in binding affinity mdpi.com
Indole-imidazole analogs (Anti-MRSA)C-5 / C-6Halogens (F, Cl, Br)Modulates antimicrobial activity mdpi.com

Role of N1-Methylation and Other N-Substitutions in Modulating Activity

The substituent at the N1 position of the indole ring plays a crucial role in modulating the compound's physical properties and biological activity. The presence of a methyl group in this compound, as opposed to an unsubstituted N-H, can significantly alter its reactivity and interactions with biological targets.

Impact on Reactivity and Synthesis: N-methylation can influence the chemical reactivity of the indole ring. In some instances, the replacement of an N-H with an N-methyl group has been shown to prevent certain synthetic reactions or alter their course. mdpi.com For example, N-methylindole can be less reactive in certain electrophilic substitution reactions compared to its N-H counterpart. mdpi.com However, protocols for the selective N-methylation of indoles have been developed, allowing for the late-stage functionalization of bioactive molecules. nih.gov This is particularly relevant for compounds like melatonin, where methylation occurs exclusively at the indole nitrogen. nih.gov

Impact on Biological Activity: In SAR studies of various indole derivatives, the N1 substituent is a key point of modification. For C3-substituted indole derivatives investigated for antioxidant properties, compounds lacking an N1 substitution generally exhibited strong cytoprotective properties. nih.gov In a different context, a study on spiropiperidines showed that N-substitution was critical for high binding affinity to the nociceptin (B549756) receptor. nih.govnih.gov

A study on N-H and N-substituted indole esters revealed that both types of compounds could demonstrate considerable inhibition of lipid peroxidation. nih.gov This indicates that while the N1-substituent is important, its optimal nature (e.g., H, methyl, or a larger group) is highly dependent on the specific biological target and the desired activity profile. For instance, in the development of inhibitors for the enzyme CK2, various N-substituted indeno[1,2-b]indoles were synthesized and evaluated, highlighting the importance of exploring a range of N-substitutions. mdpi.com

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the SAR of chiral molecules like this compound, which contains a chiral center at the C2 position of the oxirane ring. The spatial arrangement of atoms can lead to significant differences in biological activity between enantiomers.

In many classes of indole alkaloids, stereochemistry is a foremost determinant of their biological activities. mdpi.com For example, in a series of monoterpenoid indole alkaloids, switching the configuration at a specific carbon from S to R resulted in a significant reduction in cytotoxic activity. mdpi.com

For a series of 5-HT1A receptor agonists with a hexahydro-benz[e]indole structure, the biological activity was found to reside primarily in one enantiomer. nih.gov The cis-(3aR)-enantiomer was a potent and selective agonist, while the cis-(3aS)-enantiomer and one of the trans-enantiomers displayed only partial agonist activity, and the other trans-enantiomer was inactive. nih.gov This demonstrates that both the relative (cis/trans) and absolute (R/S) stereochemistry are crucial for potent and selective biological effects.

While specific studies on the separated enantiomers of this compound are not detailed in the provided results, the principles from related compounds strongly suggest that the (R) and (S) enantiomers would exhibit different biological activities. The precise three-dimensional fit of a molecule into its biological target's binding site often dictates its efficacy, and enantiomers, being non-superimposable mirror images, will interact differently with a chiral biological receptor.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of unsynthesized compounds and for providing insights into the molecular features that govern activity.

Several QSAR studies have been successfully applied to various classes of indole derivatives. nih.govjocpr.comresearchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic) and using statistical methods like multiple linear regression to build a predictive model.

For example, a 3D-QSAR study on indole derivatives as phosphodiesterase IV inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models had good predictive power, with predictive correlation coefficients (r²) of 0.56 (CoMFA) and 0.59 (CoMSIA) for a test set of compounds. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would increase or decrease biological activity, thus guiding the design of more potent analogs.

Another QSAR study on indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors resulted in a model with a correlation coefficient (r²) of 0.94 and a cross-validation coefficient (q²) of 0.72, indicating a robust and predictive model. mdpi.com Similarly, a 3D-QSAR model for indole and isatin (B1672199) derivatives as anti-amyloidogenic agents yielded acceptable predictive statistics and complemented a pharmacophore model by identifying key physicochemical features correlated with potency. mdpi.com

The following table summarizes the statistical validation parameters for selected QSAR models developed for indole derivatives, illustrating their predictive capability.

Table 2: Statistical Parameters of Representative QSAR Models for Indole Derivatives

Indole Derivative ClassQSAR MethodTraining Set (q² or r²)Test Set (r²pred)Reference
Phosphodiesterase IV InhibitorsCoMFAq² = 0.4940.56 nih.gov
Phosphodiesterase IV InhibitorsCoMSIAq² = 0.5410.59 nih.gov
Indeno[1,2-b]indoles (CK2 Inhibitors)Not Specifiedq² = 0.720.77 mdpi.com
Anti-amyloidogenic Agents3D-QSARq² = 0.5960.695 mdpi.com

Future Research Directions and Translational Opportunities in Chemical Research

Development of Novel and Sustainable Synthetic Routes for 1-Methyl-3-(oxiran-2-yl)-1H-indole

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern organic chemistry. Future research into the synthesis of this compound should prioritize the principles of green chemistry. Traditional synthetic routes to indole (B1671886) derivatives often involve harsh reaction conditions and the use of toxic reagents. Exploration into sustainable alternatives could include:

Catalytic Asymmetric Epoxidation: Investigating the use of chiral catalysts, such as those based on manganese or titanium-salen complexes, for the direct asymmetric epoxidation of a suitable precursor like 1-methyl-3-vinyl-1H-indole. This would provide an enantioselective route to the desired product, which is crucial for pharmacological applications.

Biocatalysis: Employing enzymes, such as monooxygenases, for the epoxidation step. Biocatalytic methods often proceed under mild conditions (aqueous media, ambient temperature, and pressure) and can exhibit high chemo-, regio-, and stereoselectivity.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and efficiency. A flow-based synthesis of this compound could enable better control over reaction parameters and facilitate a more streamlined production process.

Solvent Selection: Moving away from chlorinated and other hazardous solvents towards greener alternatives like water, ethanol, or supercritical carbon dioxide would significantly reduce the environmental impact of the synthesis.

Expanding the Scope of Oxirane Ring-Opening Reactions with Diverse Nucleophiles

The oxirane ring is a highly reactive electrophilic three-membered heterocycle, susceptible to ring-opening by a wide array of nucleophiles. A systematic investigation into the reactions of this compound with a diverse range of nucleophiles will be critical to unlocking its synthetic potential. Key areas for exploration include:

Regio- and Stereoselectivity: A detailed study of the factors governing the regioselectivity (attack at the C2' vs. C3' position of the oxirane) and stereoselectivity of the ring-opening reactions is warranted. The influence of the indole nucleus, the nature of the nucleophile, and the choice of catalyst and solvent will be important parameters to investigate.

Novel Nucleophiles: While reactions with common nucleophiles like amines, thiols, and alcohols can be anticipated, exploring reactions with less conventional nucleophiles, such as organometallic reagents, enolates, and various heterocycles, could lead to the discovery of novel molecular architectures.

Intramolecular Cyclizations: Designing precursors where a nucleophilic moiety is tethered to the indole core could enable intramolecular ring-opening reactions, providing access to complex fused or bridged heterocyclic systems.

Below is a table summarizing potential ring-opening reactions with various nucleophiles.

NucleophilePotential Product ClassSignificance
Amines (primary, secondary)Amino alcoholsBuilding blocks for pharmaceuticals and chiral ligands
ThiolsThioalcoholsImportant in medicinal chemistry and materials science
AzidesAzido alcoholsPrecursors to amino alcohols and triazoles
CyanideCyano alcoholsVersatile intermediates for further functionalization
OrganocupratesAlkylated alcoholsC-C bond formation, adding molecular complexity

Rational Design of Derivatives with Enhanced Target Specificity through Advanced Computational Methods

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties. In the context of this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for nucleophilic attack on the oxirane ring under different conditions.

Structure-Based Drug Design: If a biological target for indole-based compounds is known, molecular docking and molecular dynamics (MD) simulations can be used to design derivatives of this compound with improved binding affinity and selectivity. jneonatalsurg.comresearchgate.net These simulations can guide the choice of nucleophiles for the ring-opening reaction to generate a library of compounds for biological screening.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. jneonatalsurg.comresearchgate.net This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, thus saving time and resources.

Deeper Elucidation of Chemical Biology Mechanisms and Uncovering New Biological Targets

The indole nucleus is a common feature in many biologically active natural products and synthetic drugs. nih.govnih.govnih.gov The introduction of a reactive oxirane ring onto this scaffold in this compound opens up possibilities for its use as a chemical probe to study biological systems. Future research in this area should focus on:

Covalent Modification of Biomolecules: The electrophilic nature of the oxirane ring makes it a potential covalent modifier of nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This property could be exploited to design irreversible inhibitors of specific enzymes or to develop chemical probes for activity-based protein profiling (ABPP).

Phenotypic Screening: Unbiased phenotypic screening of this compound and its derivatives in various cell-based assays could lead to the identification of novel biological activities and, subsequently, the deconvolution of their molecular targets.

Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies will be crucial to understand how they exert their biological effects. This could involve a combination of biochemical assays, cell biology techniques, and 'omics' approaches.

Utilization as a Core Scaffold for the Synthesis of Complex Natural Product Analogs

Many complex indole alkaloids possess significant biological activities. nih.govencyclopedia.pub The structural features of this compound make it an attractive starting point for the synthesis of analogs of these natural products.

Divergent Synthesis: The oxirane ring can be opened with various nucleophiles to introduce different side chains, allowing for the rapid generation of a library of analogs from a common intermediate. This divergent synthetic approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Biomimetic Synthesis: The reactivity of the epoxide could be harnessed in biomimetic synthetic strategies to mimic plausible biosynthetic pathways of more complex indole-containing natural products. For instance, an intramolecular ring-opening could be a key step in the construction of a polycyclic alkaloid framework.

Access to Novel Chemical Space: By combining the indole scaffold with the diverse functionalities that can be introduced via the oxirane ring, it is possible to access novel regions of chemical space that are not represented by existing natural products or synthetic compounds. This exploration could lead to the discovery of molecules with unprecedented biological activities.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-3-(oxiran-2-yl)-1H-indole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of epoxide-functionalized indoles like this compound often involves electrophilic substitution or epoxidation of pre-functionalized indoles. For example, iodine-catalyzed reactions (10 mol% I₂ in MeCN at 40°C for 5 hours) have achieved yields >95% in analogous indole substitutions . Key steps include:
  • Catalyst Selection : Iodine outperforms Lewis acids (e.g., AlCl₃, FeCl₃) in regioselectivity and yield .
  • Purification : Flash chromatography with gradients (e.g., cyclohexane/EtOAc 8:2 to 7:3) effectively isolates the product .
  • Epoxidation : Post-functionalization via epoxidation of allylic indole derivatives may require peracid-mediated oxidation, though this step is not explicitly detailed in the evidence.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~3.8–4.3 ppm) and oxirane protons (δ ~3.0–4.0 ppm). Compare with literature data for analogous compounds (e.g., 3-(furan-2-ylmethyl)-1H-indole ).
  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₁NO₂ requires m/z 197.0841 [M+H]⁺). Discrepancies >2 ppm suggest impurities .
  • X-ray Crystallography : Resolve stereochemical ambiguities. For example, single-crystal studies on similar indoles achieved R-factors <0.035 .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for epoxide-containing indoles?

  • Methodological Answer :
  • Vibrational Spectroscopy : Compare experimental FT-IR/Raman spectra (e.g., C-O-C stretching at ~1250 cm⁻¹) with density functional theory (DFT) calculations. Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) to improve accuracy .
  • NMR Chemical Shift Predictions : Use tools like GIAO (Gauge-Independent Atomic Orbital) to model ¹H/¹³C shifts. Discrepancies in aromatic protons may indicate π-stacking or solvent effects .

Q. How can reaction parameters be systematically varied to enhance regioselectivity in the epoxidation of 3-substituted indole derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test iodine, FeCl₃, and p-TsOH at varying temperatures (rt to 80°C). I₂ in MeCN at 40°C maximizes regioselectivity for 3-substitution .
  • Kinetic vs. Thermodynamic Control : Shorter reaction times (5 hours) favor kinetic products, while extended times (24 hours) may lead to isomerization .
  • Solvent Effects : Polar aprotic solvents (MeCN) stabilize transition states, improving oxirane formation over competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.